Technical Monograph: Physicochemical Properties & Pharmaceutical Applications of Aluminum Tri-n-decyloxide (1-Decanol Aluminum Salt)
Technical Monograph: Physicochemical Properties & Pharmaceutical Applications of Aluminum Tri-n-decyloxide (1-Decanol Aluminum Salt)
Part 1: Executive Summary & Chemical Identity
1-Decanol aluminum salt , technically known as Aluminum Tri-n-decyloxide (
For drug development professionals, the utility of this compound lies in its dual nature:
-
Sol-Gel Precursor: It allows for the synthesis of ultra-high purity aluminas with controlled pore structures for catalyst supports or drug delivery matrices.
-
Lipophilic Aluminum Source: It enables the introduction of aluminum into non-aqueous formulations (e.g., lipid-based delivery systems) where it can subsequently hydrolyze to release the active aluminum species and the permeation enhancer 1-decanol.
Chemical Identification
-
IUPAC Name: Aluminum tris(decan-1-olate)[1]
-
Molecular Formula:
[1][2] -
Molecular Weight: 498.81 g/mol
-
Synonyms: Aluminum decoxide, Aluminum decylate, Aluminum tri-n-decyloxide.
Part 2: Physicochemical Characterization
The behavior of aluminum decoxide is governed by its coordination chemistry. Aluminum alkoxides tend to oligomerize to satisfy the aluminum atom's coordination number (typically 4 or 6).
Fundamental Properties Table
| Property | Value / Description | Context for Application |
| Physical State | Viscous liquid to waxy solid | Dependent on purity and degree of oligomerization. |
| Color | Colorless to pale yellow | Darkening indicates oxidation or impurities. |
| Solubility | Soluble in non-polar solvents (Hexane, Toluene, Benzene) | Critical for anhydrous processing and lipid formulations. |
| Hydrolytic Stability | Highly Unstable (Hygroscopic) | Rapidly hydrolyzes in air/moisture to form |
| Density | ~0.9 - 1.0 g/cm³ (Estimated) | Varies by oligomer state. |
| Melting Point | Varies (Mixture dependent) | Pure species often have broad melting ranges due to oligomer distribution. |
Spectroscopic Signature ( NMR)
Understanding the coordination environment is vital for quality control. The
-
Tetrahedral Al (
): Chemical shift 50–80 ppm.[2] Indicates monomeric or dimeric species (more reactive). -
Pentacoordinate Al (
): Chemical shift 20–50 ppm.[2] Transition state or specific oligomers. -
Octahedral Al (
): Chemical shift 0–15 ppm.[2] Indicates higher coordination, often associated with "aged" or clustered species (thermodynamically stable).
Expert Insight: In pharmaceutical synthesis, a shift toward the octahedral region often correlates with decreased reactivity and slower hydrolysis rates, which can be manipulated to control drug release kinetics.
Part 3: Mechanism of Action & Hydrolysis Pathway
The primary utility of aluminum decoxide in drug delivery is its hydrolysis profile. Upon contact with physiological fluids or aqueous buffers, it undergoes a transformation that releases two distinct bioactive components.
The Hydrolysis Reaction
-
The Adjuvant/Carrier (
): Forms an inorganic hydrogel (alumina) that can entrap antigens or drugs. -
The Permeation Enhancer (
): 1-Decanol is a known surfactant and permeation enhancer, potentially aiding the transmembrane delivery of the payload.
Visualization: Hydrolytic Transformation Pathway
Figure 1: The hydrolytic degradation pathway of Aluminum Decoxide, illustrating the simultaneous generation of an inorganic matrix and an organic permeation enhancer.
Part 4: Synthesis & Experimental Protocols
Safety Warning: All protocols involving aluminum alkoxides must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk line techniques or a glovebox. Moisture causes immediate degradation.
Protocol: Synthesis via Transesterification (Metathesis)
This method is preferred over direct reaction of Al metal with decanol due to milder conditions and higher purity.
Reagents:
-
Aluminum Isopropoxide (AIP) - Precursor
-
1-Decanol (Anhydrous) - Reactant
-
Toluene or Xylene - Solvent
Workflow:
-
Setup: Equip a 3-neck round bottom flask with a magnetic stir bar, a Dean-Stark trap (for isopropanol removal), and a reflux condenser. Connect to inert gas supply.
-
Dissolution: Dissolve Aluminum Isopropoxide (1 eq) in anhydrous toluene.
-
Addition: Add 1-Decanol (3.05 eq, slight excess) via syringe under nitrogen flow.
-
Reaction: Heat the mixture to reflux (~110°C).
-
Driving Equilibrium: The reaction is driven to completion by the continuous removal of isopropanol (b.p. 82°C) via the Dean-Stark trap (azeotrope with toluene).
-
Purification: Once isopropanol evolution ceases, remove the solvent under reduced pressure (vacuum distillation).
-
Isolation: The product remains as a viscous residue. Store under Argon.
Protocol: Hydrolytic Stability & Release Kinetics
To validate the material for drug delivery, one must measure the rate of 1-decanol release.
-
Preparation: Dissolve 100 mg of Al-Decoxide in 5 mL of Isopropyl Myristate (simulated oil phase).
-
Interface Creation: Layer the oil phase over 10 mL of Phosphate Buffered Saline (PBS, pH 7.4) in a glass vial.
-
Incubation: Agitate at 37°C on an orbital shaker.
-
Sampling: At defined intervals (0.5h, 1h, 4h, 24h), withdraw 500 µL from the aqueous phase (to check for Al species) and the oil phase (to check for free decanol).
-
Analysis:
-
Decanol: GC-MS of the oil phase.
-
Aluminum: ICP-MS of the aqueous phase (acidified).
-
Part 5: Critical Analysis & Applications
Why use Aluminum Decoxide over Alum?
Standard Alum (
-
Application: It can be dissolved in the lipid bilayer of a liposome. Upon endocytosis by an Antigen Presenting Cell (APC), the acidic/aqueous environment of the lysosome triggers hydrolysis, releasing
ions directly inside the cell, potentially triggering the NLRP3 inflammasome more efficiently than extracellular alum crystals.
Regulatory & Safety Considerations
-
Toxicity: The toxicity profile is a composite of Aluminum (neurotoxicity risks at high systemic loads) and 1-Decanol (moderate irritant).
-
Solvent Residues: If synthesized using toluene/benzene, strict residual solvent testing (ICH Q3C) is mandatory.
Part 6: References
-
PubChem. (2023). Aluminum tri(decanolate) Compound Summary. National Library of Medicine.[8] Retrieved from [Link]
-
U.S. EPA. (2010). Aluminum Alkoxides Category: Robust Summaries & Test Plan. High Production Volume (HPV) Challenge Program. Retrieved from [Link]
-
Shiner, V. J., & Whittaker, D. (1969). The preparation and properties of aluminum alkoxides. Journal of the American Chemical Society. (Contextual grounding for synthesis protocols).
-
Kool, M., et al. (2012).[5] Alum adjuvant: some of the tricks of the oldest adjuvant. Journal of Medical Microbiology. (Contextual grounding for mechanism of action).
Sources
- 1. Aluminium tri(decanolate) | C30H63AlO3 | CID 160124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 1-Decanol, aluminum salt | 26303-54-8 | >98% [smolecule.com]
- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of Immunopotentiation and Safety of Aluminum Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 1-DECANOL, ALUMINUM SALT (9CI) - Pharos [pharos.habitablefuture.org]
